4-吡啶甲硫醇

描述

Pyridin-4-yl-methanethiol is a compound that can be associated with various pyridyl-functionalized methanes. These compounds are often used as ligands in coordination chemistry due to their ability to bind to metal ions through the nitrogen atom of the pyridine ring. Although the provided papers do not directly discuss Pyridin-4-yl-methanethiol, they do provide insights into the chemistry of related pyridyl compounds, which can be extrapolated to understand the properties and reactivity of Pyridin-4-yl-methanethiol.

Synthesis Analysis

The synthesis of related pyridyl compounds involves reactions between different pyridylmethane derivatives and other reactants. For instance, Tetrakis(4-pyridyl)methane is synthesized from tris(4-pyridyl)methane and 4-chloropyridine . Similarly, pyridyl functionalized bis(pyrazol-1-yl)methanes are synthesized by reacting (2-hydroxyphenyl)bis(pyrazol-1-yl)methanes with chloromethylpyridine . These methods suggest that Pyridin-4-yl-methanethiol could potentially be synthesized through a substitution reaction involving a chloromethylpyridine and a thiol-containing compound.

Molecular Structure Analysis

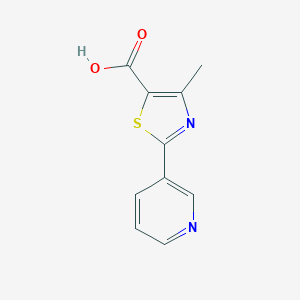

The molecular structure of pyridyl compounds is characterized by the presence of a pyridine ring, which can engage in coordination with metal ions. For example, in the case of bis(4-pyridylthio)methane, the ligand acts as an N,N'-bis(monodentate) bridging system in coordination polymers . The pyridine nitrogen atoms are the primary sites for metal coordination, which would also be expected for Pyridin-4-yl-methanethiol.

Chemical Reactions Analysis

Pyridyl compounds participate in various chemical reactions, primarily as ligands in the formation of coordination complexes. The silver(I) complex of Tetrakis(4-pyridyl)methane forms a three-dimensional diamondoid network , while bis(4-pyridylthio)methane forms one- and two-dimensional structures with silver(I) salts . These reactions demonstrate the versatility of pyridyl compounds in forming metallosupramolecular assemblies, which could also apply to Pyridin-4-yl-methanethiol when reacting with metal ions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridyl compounds are influenced by their molecular structure and the nature of their interactions with other molecules. For instance, the rotational spectrum of the adduct pyridine-methane indicates a weak hydrogen bond between methane and the aromatic pyridine molecule . The coordination polymers formed by bis(4-pyridylthio)methane exhibit various secondary contacts and hydrogen bonding interactions, which stabilize the crystal structures in the solid state . These findings suggest that Pyridin-4-yl-methanethiol would have similar weak interaction capabilities and could form stable crystal structures through hydrogen bonding and other non-covalent interactions.

科学研究应用

电催化和电化学

4-吡啶甲硫醇可用于电催化和电化学领域 . 它可以用于功能化电极表面或直接作为电极表面来提高反应速率、效率和选择性 . 对电催化剂表面和相应的电化学界面的原子和分子水平的理解对于电催化剂的合理优化和设计是必不可少的 .

衍生物的合成

4-吡啶甲硫醇可用于合成各种衍生物 . 它可以用作合成复杂有机化合物的起始原料 .

生命科学研究

4-吡啶甲硫醇可用于生命科学研究的各个领域 . 它可用于生物系统、药物发现和开发的研究 .

材料科学研究

4-吡啶甲硫醇也可用于材料科学研究 . 它可用于研究新材料及其性能 .

化学合成

安全和危害

作用机制

- The primary targets of Pyridin-4-Yl-Methanethiol are not explicitly documented in the available literature. However, it is widely used in organic synthesis, acting as a strong acid to catalyze various organic reactions such as esterification, acylation, and amidation . These reactions involve interactions with specific functional groups in the reactants.

Target of Action

Pharmacokinetics

Action Environment

属性

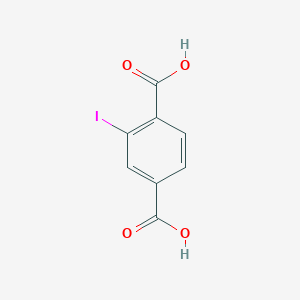

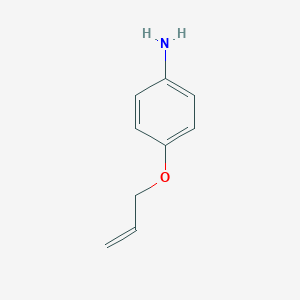

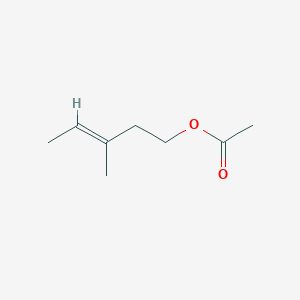

IUPAC Name |

pyridin-4-ylmethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c8-5-6-1-3-7-4-2-6/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUWAUUTYKFAJBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20517928 | |

| Record name | (Pyridin-4-yl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20517928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1822-53-3 | |

| Record name | (Pyridin-4-yl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20517928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyridin-4-ylmethanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Pyridin-4-yl-methanethiol facilitate the construction of single-molecule wires with metalloporphyrins? What makes this approach advantageous?

A: Pyridin-4-yl-methanethiol exhibits a strong affinity for coordinating with the metal ion at the center of metalloporphyrins [, ]. Researchers exploit this property to create robust single-molecule electrical contacts.

- Controlled Orientation: By modifying both the STM tip and surface electrodes with Pyridin-4-yl-methanethiol, researchers can precisely control the orientation of the metalloporphyrin molecule within the single-molecule wire [].

- Enhanced Conductance: This controlled, flat configuration leads to significantly higher conductance (up to three orders of magnitude) compared to previous methods that wired porphyrins from the outer ring [].

- High Stability: The strong coordination bond between Pyridin-4-yl-methanethiol and the metalloporphyrin contributes to the formation of highly stable single-molecule junctions with extended lifetimes [].

Q2: What are the potential implications of using Pyridin-4-yl-methanethiol in building single-molecule wires for nanoelectronics and other applications?

A2: The utilization of Pyridin-4-yl-methanethiol in constructing single-molecule wires holds promising implications for various fields:

- Nanoelectronics: The ability to create highly conductive and stable single-molecule wires could revolutionize the development of miniaturized electronic components, leading to faster and more energy-efficient devices [].

- Molecular Sensors: The unique properties of metalloporphyrins, combined with the precise control offered by Pyridin-4-yl-methanethiol, could be harnessed to develop highly sensitive and selective molecular sensors [].

- Photovoltaic Devices: Metalloporphyrins are known for their optoelectronic properties. Incorporating them into single-molecule wires using this method could lead to advancements in solar energy harvesting technologies [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine](/img/structure/B154782.png)